Imidazo[1,2-A]pyridine-7-carbaldehyde
Overview
Description
Imidazo[1,2-A]pyridine-7-carbaldehyde is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its fused bicyclic structure, which combines an imidazole ring with a pyridine ring. This compound is recognized for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics .
Scientific Research Applications
Imidazo[1,2-A]pyridine-7-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: It is utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
Target of Action
Imidazo[1,2-A]pyridine-7-carbaldehyde is a derivative of the imidazo[1,2-a]pyridine class of compounds . This class of compounds has been found to be valuable in organic synthesis and pharmaceutical chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines have been utilized for the development of covalent inhibitors , suggesting that they may interact with their targets through covalent bonding.
Biochemical Pathways
Imidazo[1,2-a]pyridines have been used in the development of novel kras g12c inhibitors , suggesting that they may play a role in the RAS signaling pathway.
Result of Action
Given the potential role of imidazo[1,2-a]pyridines in the development of covalent inhibitors , it can be inferred that they may induce changes in the activity of their target proteins, leading to downstream effects on cellular processes.
Safety and Hazards
Future Directions
Imidazo[1,2-A]pyridine-7-carbaldehyde has been attracting substantial interest due to its potential pharmaceutical applications. It is considered a privileged structure because of its occurrence in many natural products . Future research will likely focus on developing environmentally benign synthetic strategies and overcoming challenges associated with the reported methods .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-A]pyridine-7-carbaldehyde, like other imidazo[1,2-a]pyridines, is known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve radical reactions for the direct functionalization of the imidazo[1,2-a]pyridine scaffold
Cellular Effects
Other imidazo[1,2-a]pyridine derivatives have shown potent activity against a wide spectrum of infectious agents . They have also been found to inhibit the growth of certain cells in a dose-dependent manner .
Molecular Mechanism
Other imidazo[1,2-a]pyridine derivatives have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Other imidazo[1,2-a]pyridine derivatives have been found to have long-lasting inhibitory effects on certain cells .
Dosage Effects in Animal Models
Other imidazo[1,2-a]pyridine derivatives have shown dose-dependent effects in animal models .
Metabolic Pathways
Other imidazo[1,2-a]pyridine derivatives have been found to be involved in various metabolic pathways .
Transport and Distribution
Other imidazo[1,2-a]pyridine derivatives have been found to be transported and distributed in various ways .
Subcellular Localization
Other imidazo[1,2-a]pyridine derivatives have been found to localize in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-A]pyridine-7-carbaldehyde can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction typically requires the presence of a base, such as sodium hydroxide, and is conducted under ambient conditions . Another method involves the cycloisomerization of N-propargylpyridiniums, which can be promoted by sodium hydroxide in an aqueous medium .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed coupling reactions. These processes utilize catalysts such as copper, iron, gold, ruthenium, and palladium to facilitate the formation of the imidazopyridine scaffold . The choice of solvent and reaction conditions can vary, but common solvents include N,N-dimethylformamide, 1,2-dichloroethane, and acetonitrile .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-A]pyridine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aldehyde group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Imidazo[1,2-A]pyridine-7-carboxylic acid.
Reduction: Imidazo[1,2-A]pyridine-7-methanol.
Substitution: Various imidazo[1,2-A]pyridine-7-alkyl or aryl derivatives.
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine-7-carbaldehyde can be compared with other similar compounds within the imidazopyridine family:
Imidazo[1,5-A]pyridine: This compound has a different ring fusion pattern and is used in various luminescent and optoelectronic applications.
Imidazo[1,2-A]pyrazine: This compound features a pyrazine ring instead of a pyridine ring and is explored for its potential in drug development.
Uniqueness: Imidazo[1,2-A]pyr
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMWTXLNMLEBJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452450 | |
Record name | IMIDAZO[1,2-A]PYRIDINE-7-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136117-73-2 | |
Record name | Imidazo[1,2-a]pyridine-7-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136117-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | IMIDAZO[1,2-A]PYRIDINE-7-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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